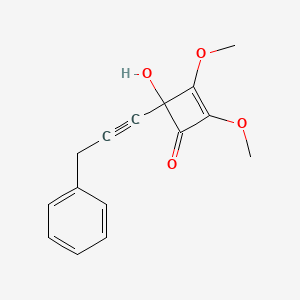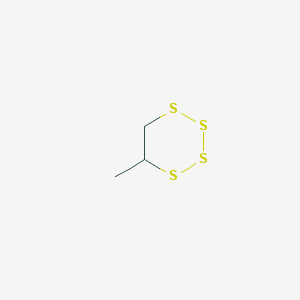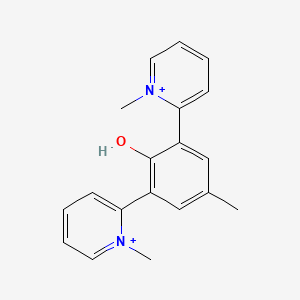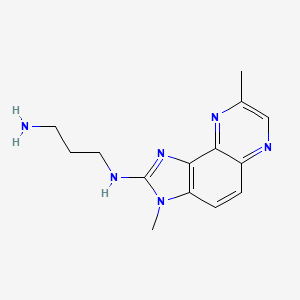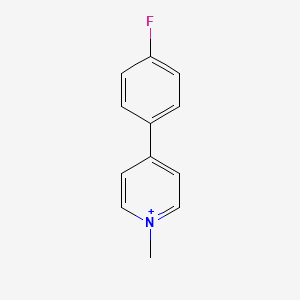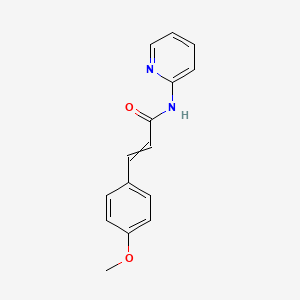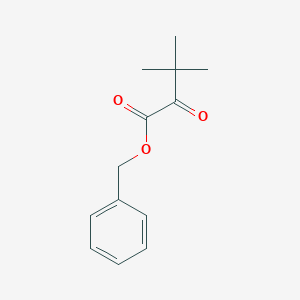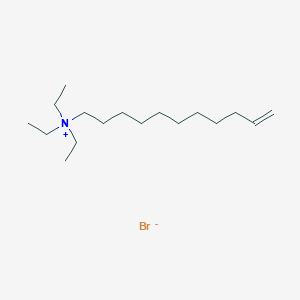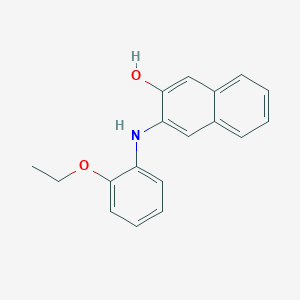
3-(2-Ethoxyanilino)naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethoxyanilino)naphthalen-2-ol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a naphthalene ring system substituted with an ethoxyanilino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyanilino)naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with 2-ethoxyaniline. One common method is the diazonium coupling reaction, where naphthalen-2-ol is first converted to its diazonium salt, which then reacts with 2-ethoxyaniline under controlled conditions . The reaction is usually carried out in an alkaline medium to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazonium coupling reactions, where the reactants are mixed in large reactors under controlled temperature and pH conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
3-(2-Ethoxyanilino)naphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
科学的研究の応用
3-(2-Ethoxyanilino)naphthalen-2-ol has several scientific research applications:
作用機序
The mechanism of action of 3-(2-Ethoxyanilino)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-Naphthol:
1-Naphthol: Another isomer of naphthol, differing in the position of the hydroxyl group on the naphthalene ring.
Azo Dyes: Compounds derived from naphthalen-2-ol through diazonium coupling reactions.
Uniqueness
3-(2-Ethoxyanilino)naphthalen-2-ol is unique due to the presence of the ethoxyanilino group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other naphthol derivatives may not be as effective .
特性
CAS番号 |
116058-29-8 |
|---|---|
分子式 |
C18H17NO2 |
分子量 |
279.3 g/mol |
IUPAC名 |
3-(2-ethoxyanilino)naphthalen-2-ol |
InChI |
InChI=1S/C18H17NO2/c1-2-21-18-10-6-5-9-15(18)19-16-11-13-7-3-4-8-14(13)12-17(16)20/h3-12,19-20H,2H2,1H3 |
InChIキー |
BZGHJSXYXGACDG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1NC2=CC3=CC=CC=C3C=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)
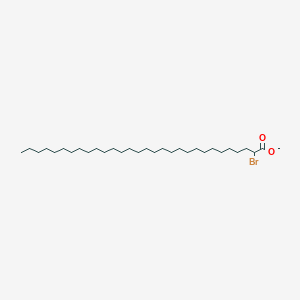
![7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14312746.png)
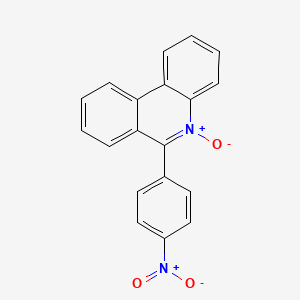
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid](/img/structure/B14312761.png)
